N-(4-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, also known as MTDP, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a unique method and has shown promising results in various scientific research studies.
科学的研究の応用
Computational and Pharmacological Evaluation of Novel Derivatives
Research has explored the computational and pharmacological potential of novel derivatives, including those related to N-(4-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide. For instance, studies have investigated compounds for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have been examined for binding and inhibitory effects against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), showcasing their potential in addressing various pharmacological needs (Faheem, 2018).
Anticancer and Enzyme Inhibitory Activities
Other studies focus on the synthesis and evaluation of compounds for their cytotoxicity against cancer cell lines and inhibitory effects on enzymes like carbonic anhydrase isoenzymes. These activities suggest potential applications in cancer therapy and understanding enzyme-related processes within biological systems (Kucukoglu et al., 2016).
Glutaminase Inhibitors for Cancer Treatment
Additionally, the design, synthesis, and pharmacological evaluation of analogs as glutaminase inhibitors have been reported, highlighting their significance in cancer treatment. These studies demonstrate how structural modifications can enhance solubility and therapeutic potential, suggesting a pathway for developing effective treatments for various malignancies (Shukla et al., 2012).
Molecularly Imprinted Hydrogels for Drug Delivery
Research on molecularly imprinted hydrogels for the photoregulated release and uptake of pharmaceuticals in aqueous media also presents an innovative application. These materials can be designed to respond to light, enabling controlled drug release, which is crucial for targeted therapy and reducing side effects (Gong et al., 2008).
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-20-14-13(15(24)22(3)17(25)21(14)2)19-16(20)27-9-12(23)18-10-5-7-11(26-4)8-6-10/h5-8H,9H2,1-4H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKIORDGKCFBET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。